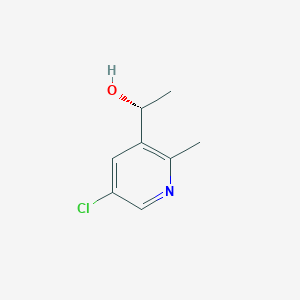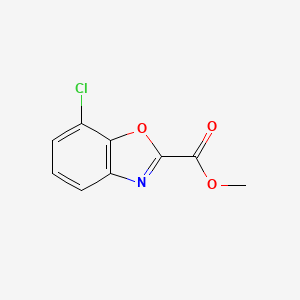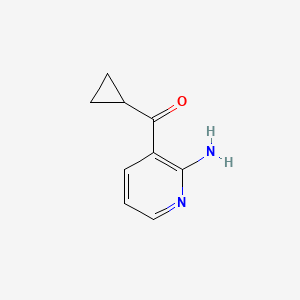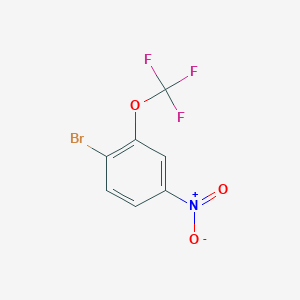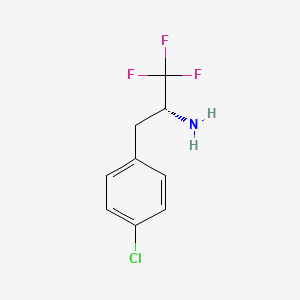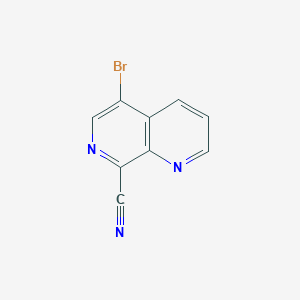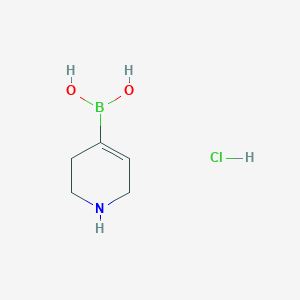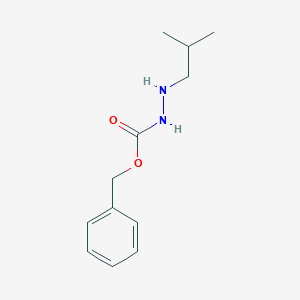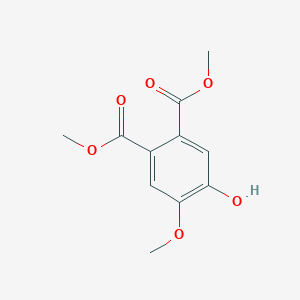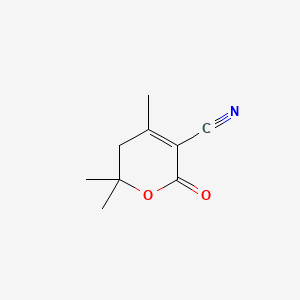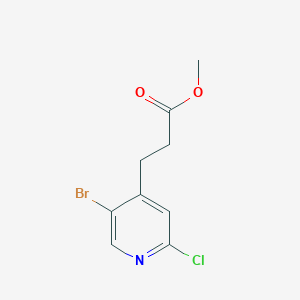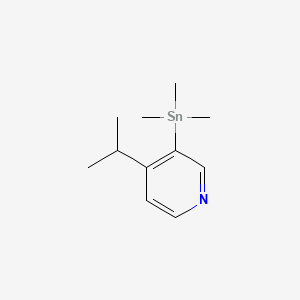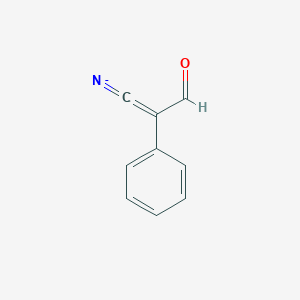
Boc-D-Ser(Bzl)-PAM resin (100-200 mesh)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is often used in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes rearrangement to form the desired carbamate. The reaction is usually carried out at low temperatures to ensure high yields.
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction can be achieved using agents like LiAlH4 and NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate is used as a protecting group for amines during peptide synthesis . It is also employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of various bioactive molecules. Its stability and ease of removal make it an ideal protecting group for the synthesis of complex peptides and proteins.
Industry: In industrial applications, tert-butyl carbamates are used in the production of pharmaceuticals and agrochemicals. They are also employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate involves the formation of a stable carbamate linkage. This linkage is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions to release the free amine . The compound acts as a protecting group by temporarily masking the reactivity of the amine, allowing for selective reactions to occur at other functional groups.
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Ethyl carbamate
Comparison: tert-Butyl ®-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate is unique due to its specific structure, which includes a benzyloxy group and a tert-butyl carbamate moiety. This combination provides both stability and ease of removal, making it particularly useful in organic synthesis. Compared to other carbamates, it offers a balance of stability and reactivity that is advantageous in various chemical and biological applications .
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-oxo-3-phenylmethoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,16,18)/t13-/m0/s1 |
Clave InChI |
SYUMPFHICOKGEB-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


